molecular formula C16H15ClN4O3 B3862428 N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B3862428
M. Wt: 346.77 g/mol
InChI Key: GGPUVYVGOAXYQN-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as CNB-MeSAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential therapeutic agent for cancer treatment. Additionally, N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One of the major areas of research is the development of more soluble analogs of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, which can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and its potential therapeutic applications in various diseases. Further research is also needed to explore the potential side effects of N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and its toxicity profile.

Scientific Research Applications

N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have also shown that N'-(4-chloro-3-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPUVYVGOAXYQN-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416910
Record name ZINC00060094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

CAS RN

5537-53-1
Record name ZINC00060094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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